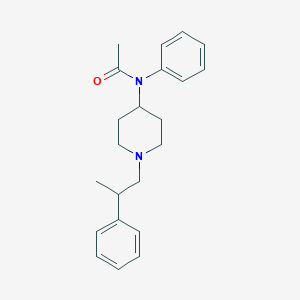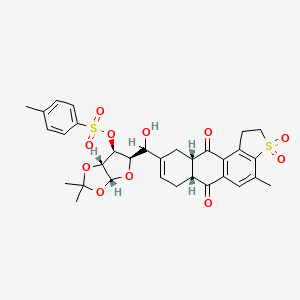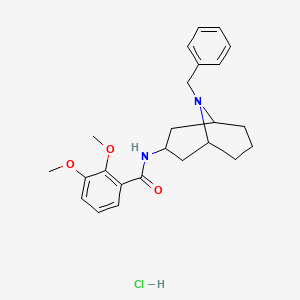
exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride is a synthetic compound belonging to the class of benzamide derivatives. This compound is characterized by its complex bicyclic structure, which includes a benzyl group and a dimethoxyphenyl moiety.
Vorbereitungsmethoden
The synthesis of exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride involves several steps:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This is achieved through enantioselective construction methods, often starting from acyclic precursors that contain the necessary stereochemical information.
Introduction of the benzyl group: This step typically involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the dimethoxyphenyl moiety: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, to introduce the dimethoxyphenyl group onto the bicyclic scaffold.
Formation of the benzamide linkage: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide linkage, followed by conversion to the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl positions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride has been explored for various scientific research applications:
Medicinal Chemistry: It has been investigated as a potential neuroleptic agent due to its structural similarity to other benzamide derivatives with known antipsychotic activity.
Biological Studies: The compound has been used in studies to understand the structure-activity relationships of benzamide derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to probe the mechanisms of action of benzamide-based drugs and to identify new therapeutic targets.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to act as an antagonist at dopamine receptors, particularly the D2 receptor, which is implicated in the regulation of mood and behavior. By blocking these receptors, the compound may help to alleviate symptoms of psychosis and other neuropsychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride include:
Sulpiride: Another benzamide derivative used as an antipsychotic, with a simpler structure lacking the bicyclic scaffold.
Amisulpride: A benzamide antipsychotic with a similar mechanism of action but different substituents on the benzamide core.
The uniqueness of this compound lies in its complex bicyclic structure, which may confer distinct pharmacological properties compared to simpler benzamide derivatives .
Eigenschaften
CAS-Nummer |
83130-84-1 |
|---|---|
Molekularformel |
C24H31ClN2O3 |
Molekulargewicht |
431.0 g/mol |
IUPAC-Name |
N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)-2,3-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-28-22-13-7-12-21(23(22)29-2)24(27)25-18-14-19-10-6-11-20(15-18)26(19)16-17-8-4-3-5-9-17;/h3-5,7-9,12-13,18-20H,6,10-11,14-16H2,1-2H3,(H,25,27);1H |
InChI-Schlüssel |
KZZHWSWDXWEEON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCCC(C2)N3CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


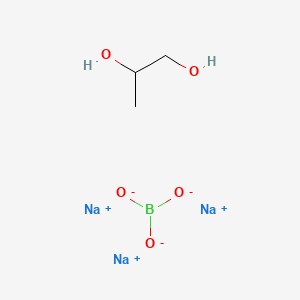
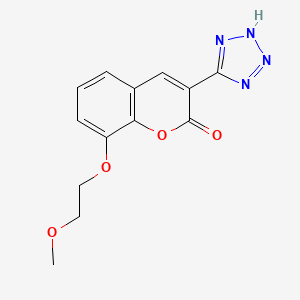
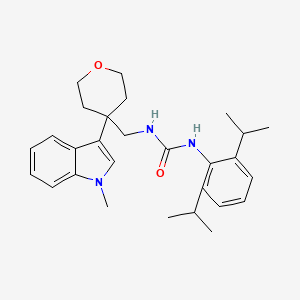
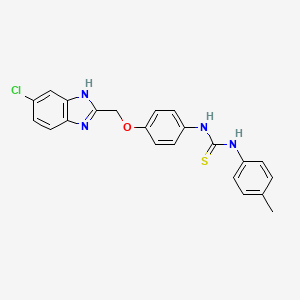
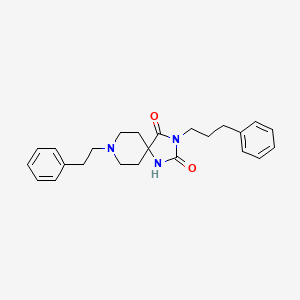

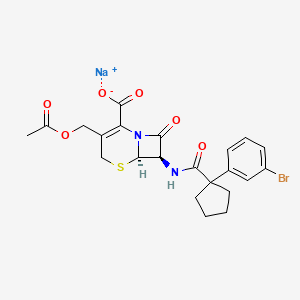
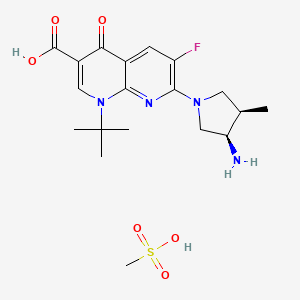


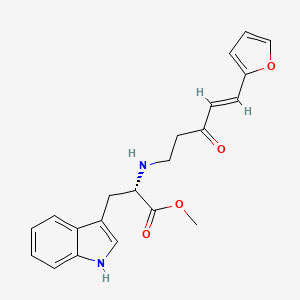
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
